1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound that features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a 2-methoxy-2-(thiophen-3-yl)ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction where the cyclopentanecarboxamide is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-methoxy-2-(thiophen-3-yl)ethyl group: This can be accomplished through a nucleophilic substitution reaction where the intermediate product is reacted with 2-methoxy-2-(thiophen-3-yl)ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(2-methoxyethyl)cyclopentanecarboxamide
- 1-(4-chlorophenyl)-N-(2-thiophen-3-yl)ethyl)cyclopentanecarboxamide
- 1-(4-methylphenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
Uniqueness
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is unique due to the presence of both the 4-chlorophenyl and 2-methoxy-2-(thiophen-3-yl)ethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2S/c1-23-17(14-8-11-24-13-14)12-21-18(22)19(9-2-3-10-19)15-4-6-16(20)7-5-15/h4-8,11,13,17H,2-3,9-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLWRDNJTNTGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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